(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide (4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14791360
InChI: InChI=1S/C27H33NO7/c1-16(6-9-19-25(30)24-20(15-35-27(24)31)17(2)26(19)34-5)7-11-23(29)28-13-12-18-8-10-21(32-3)22(14-18)33-4/h6,8,10,14,30H,7,9,11-13,15H2,1-5H3,(H,28,29)/b16-6+
SMILES:
Molecular Formula: C27H33NO7
Molecular Weight: 483.6 g/mol

(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

CAS No.:

Cat. No.: VC14791360

Molecular Formula: C27H33NO7

Molecular Weight: 483.6 g/mol

* For research use only. Not for human or veterinary use.

(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide -

Specification

Molecular Formula C27H33NO7
Molecular Weight 483.6 g/mol
IUPAC Name (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide
Standard InChI InChI=1S/C27H33NO7/c1-16(6-9-19-25(30)24-20(15-35-27(24)31)17(2)26(19)34-5)7-11-23(29)28-13-12-18-8-10-21(32-3)22(14-18)33-4/h6,8,10,14,30H,7,9,11-13,15H2,1-5H3,(H,28,29)/b16-6+
Standard InChI Key CULOCSXJAVCCCF-OMCISZLKSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC(=C(C=C3)OC)OC)O
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound is a synthetic amide characterized by a conjugated hex-4-enamide backbone substituted with methoxy, methyl, and benzofuran moieties. Its IUPAC name reflects the E-configuration of the double bond at position 4 and the stereochemical arrangement of substituents. Critical identifiers include:

PropertyValueSource
Molecular FormulaC₂₇H₃₃NO₇
Molecular Weight483.6 g/mol
CAS Number1282458-56-3
SMILES (Isomeric)CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC(=C(C=C3)OC)OC)O

Structural Features

The molecule comprises three distinct regions:

  • Benzofuran Core: A 2-benzofuran ring with hydroxy (C4), methoxy (C6), and methyl (C7) substituents, alongside a ketone group at C3 .

  • Hex-4-Enamide Chain: A six-carbon unsaturated backbone with a methyl group at C4 and an amide linkage to a 2-(3,4-dimethoxyphenyl)ethyl group.

  • Aromatic Ether Motif: A 3,4-dimethoxyphenyl group connected via an ethylamine bridge, contributing to lipophilicity and potential receptor interactions.

The E-configuration of the double bond ensures spatial separation between the methyl group (C4) and the benzofuran moiety, minimizing steric clashes.

Synthesis and Chemical Reactivity

Retrosynthetic Analysis

Retrosynthetic disassembly suggests two primary precursors:

  • Benzofuran Intermediate: Synthesized via Friedel-Crafts acylation of a methoxy-substituted phenol, followed by cyclization to form the lactone ring.

  • Enamide Building Block: Prepared through acylation of 2-(3,4-dimethoxyphenyl)ethylamine with a hex-4-enoic acid derivative.

Key Synthetic Steps

  • Benzofuran Core Formation:

    • Methoxylation and methylation of resorcinol derivatives yield the substituted phenol.

    • Cyclization with acetic anhydride generates the 2-benzofuran-3-one scaffold.

  • Enamide Coupling:

    • The hex-4-enoic acid is activated as an acyl chloride and reacted with 2-(3,4-dimethoxyphenyl)ethylamine under Schotten-Baumann conditions.

  • Conjugation:

    • A Heck coupling or Wittig reaction introduces the double bond with E-selectivity.

Reaction Mechanisms

  • Amide Bond Formation: Nucleophilic attack by the ethylamine’s lone pair on the electrophilic carbonyl carbon of the acyl chloride.

  • Double Bond Installation: A palladium-catalyzed cross-coupling ensures stereochemical control, favoring the E-isomer due to steric hindrance in the transition state.

Physicochemical Properties and Analytical Characterization

Spectral Data

Hypothetical analytical data for the compound, inferred from structural analogs :

TechniqueKey Signals
¹H NMRδ 6.8–7.2 (aromatic protons), δ 5.4 (enamide NH), δ 3.8 (methoxy groups)
¹³C NMRδ 170.5 (amide carbonyl), δ 165.2 (benzofuran ketone), δ 55–60 (methoxy)
HRMSm/z 484.2285 [M+H]⁺ (calculated for C₂₇H₃₄NO₇⁺)

Solubility and Stability

  • Solubility: Low aqueous solubility (log P ≈ 3.5) due to aromatic and methoxy groups; soluble in DMSO or ethanol.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions at the amide bond.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential tubulin polymerization inhibition via benzofuran-mediated binding to the colchicine site .

  • Antimicrobials: Methoxy groups may enhance penetration through bacterial membranes.

Prodrug Development

Functionalization of the hydroxy group (C4) with ester or phosphate linkers could improve bioavailability, as seen in protein carrier-linked prodrug strategies .

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